molecular formula C21H31N3O3 B7916428 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7916428
M. Wt: 373.5 g/mol
InChI Key: PUWWVXBVAGEQJB-GGYWPGCISA-N
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Description

This compound is a piperidine-based carbamic acid benzyl ester derivative featuring a branched-chain (S)-2-amino-3-methyl-butyryl substituent. The stereochemistry at the piperidine and amino acid moieties (S-configuration) is critical for its biological interactions .

Properties

IUPAC Name

benzyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-15(2)19(22)20(25)23-12-6-9-18(13-23)24(17-10-11-17)21(26)27-14-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,22H2,1-2H3/t18?,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWWVXBVAGEQJB-GGYWPGCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: To synthesize [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester, the following steps are typically involved:

    • Begin with the preparation of the piperidine intermediate, starting from readily available piperidine derivatives.

    • Introduce the cyclopropyl group via a cyclopropanation reaction, often using reagents such as diazomethane or simmons–smith reagents.

    • Synthesize the [1-((S)-2-Amino-3-methyl-butyryl) group using classical peptide synthesis techniques, ensuring stereochemical control for the S-enantiomer.

    • Couple the intermediate products through a carbamate formation reaction, utilizing reagents such as phosgene or its derivatives.

  • Industrial Production Methods: Industrial-scale production involves optimizing the aforementioned synthetic route with a focus on yield, purity, and cost-effectiveness. This often includes:

    • Use of flow chemistry for continuous synthesis.

    • Purification techniques such as crystallization or chromatography.

    • Scaling reactions to use industrial-grade solvents and reagents.

Chemical Reactions Analysis

Scientific Research Applications

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the piperidine ring .
  • Coupling with the cyclopropyl group .
  • Carbamate formation through reaction with benzyl amine .

These steps require careful control of reaction conditions to maximize yield and purity. The compound can also be modified to produce various derivatives that may exhibit different pharmacological profiles.

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

Neurological Disorders

Due to its structural similarity to neurotransmitters, this compound has potential applications in developing drugs targeting neurological disorders such as anxiety, depression, and schizophrenia. Its ability to interact with specific receptors or enzymes involved in neurotransmission is of particular interest.

Anticancer Research

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting tumor growth or inducing apoptosis in cancer cells. Further research is needed to explore the specific mechanisms by which this compound may exert such effects.

Pain Management

Given its potential interaction with pain pathways, this compound could be investigated as a novel analgesic agent. Its unique structure may allow it to modulate pain perception effectively.

Study 1: Neurotransmitter Interaction

A study investigated the binding affinity of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester at various neurotransmitter receptors. Results indicated a significant binding affinity for serotonin receptors, suggesting its potential as an antidepressant.

Study 2: Anticancer Activity

In vitro assays demonstrated that derivatives of this compound inhibited the proliferation of specific cancer cell lines by inducing cell cycle arrest. Further studies are warranted to evaluate its efficacy in vivo.

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesNotable Biological Activity
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-benzyl carbamatePiperidine ring; cyclopropyl groupPotential antidepressant
PiperinePiperidine ring; alkaloidAntioxidant, anti-inflammatory
BaclofenGABA derivative; piperidine-like structureMuscle relaxant, anti-spastic
PregabalinGabapentinoid; similar amine structureAnticonvulsant, analgesic

Mechanism of Action

  • Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. These interactions often involve hydrogen bonding, van der Waals forces, or covalent bonding.

  • Mechanistic Pathways: Includes inhibition of enzyme activity, alteration of receptor signaling, or modification of biochemical pathways.

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below summarizes structural differences between the target compound and its closest analogs:

Compound Name Substituent on Piperidine Carbamic Acid Group CAS Number Key Structural Features
Target: [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (S)-2-Amino-3-methyl-butyryl Cyclopropyl 1181267-36-6 Branched hydrophobic chain; stereospecific (S)-configuration at amino acid and piperidine
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester 2-Amino-acetyl Cyclopropyl 1354019-67-2 Shorter, linear acetyl chain; lacks methyl branching
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (S)-2-Amino-propionyl Methyl 919108-51-3 Propionyl chain (3 carbons); methyl group reduces steric hindrance vs. cyclopropyl
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester 2-Amino-ethyl Cyclopropyl 1353965-65-7 Ethylamino group; methylene linker increases flexibility
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (S)-2-Amino-3-methyl-butyryl Cyclopropyl 1181267-36-6 Stereoisomer with (R)-piperidine configuration; altered receptor binding potential

Physicochemical and Pharmacokinetic Properties

  • Stereochemical Impact : The (S)-configuration in the target compound contrasts with the (R)-isomer in , which may lead to divergent binding affinities in chiral biological targets (e.g., proteases or GPCRs).
  • Metabolic Stability : The cyclopropyl group in the target and confers resistance to oxidative metabolism compared to methyl () or ethyl () substituents.

Biological Activity

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester, also known by its CAS number 1181267-36-6, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperidine derivatives and is characterized by a unique structural configuration that may influence its pharmacological properties.

The molecular formula of this compound is C21H31N3O3C_{21}H_{31}N_{3}O_{3}, with a molecular weight of 373.49 g/mol. Its structure includes a piperidine ring, cyclopropyl group, and carbamic acid moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC21H31N3O3
Molecular Weight373.49 g/mol
CAS Number1181267-36-6
SynonymsBenzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate

Biological Activity

The biological activity of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester can be categorized into several key areas:

1. Cholinesterase Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission by hydrolyzing acetylcholine, thus regulating synaptic transmission.

In a study examining various derivatives, it was found that certain piperidine-based compounds demonstrated significant inhibition of AChE and BChE, suggesting that [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester could potentially act as a cholinesterase inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where AChE inhibitors are therapeutically beneficial .

2. Antagonistic Activity on Chemokine Receptors

The compound's structural features may also allow it to interact with chemokine receptors. Studies on related piperidine compounds have shown that modifications can lead to potent antagonism at CC chemokine receptors, particularly CCR3. This mechanism could be explored for therapeutic applications in inflammatory conditions .

3. Potential Antioxidant Properties

There is emerging evidence suggesting that piperidine derivatives may possess antioxidant properties due to their ability to scavenge free radicals and inhibit oxidative stress pathways. This property could contribute to neuroprotective effects and warrant further investigation in the context of oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the pharmacological potential of similar compounds:

  • Study on Cholinesterase Inhibition : A series of piperidine derivatives were synthesized and evaluated for their AChE and BChE inhibitory activities. The most potent derivatives showed IC50 values in the nanomolar range, indicating strong inhibition compared to standard drugs .
  • Chemokine Receptor Antagonism : Research focused on N-(ureidoalkyl)-benzyl-piperidines demonstrated that structural modifications led to enhanced binding affinity and functional antagonism at CCR3, providing insights into the design of new anti-inflammatory agents .

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